5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Description
Properties
IUPAC Name |
11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-7-16-13(5-1)9-10-14-6-2-4-8-17(14)18(16)11-15-12-19-15/h1-8,15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPYOAVAUNLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of dibenzoazepine derivatives with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and its derivatives often involves the inhibition of sodium channel activity. This inhibition can reduce neuronal excitability, making it useful in the treatment of epilepsy and other neurological disorders . The compound interacts with molecular targets such as voltage-gated sodium channels, modulating their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Structural Features
Electronic Effects :
- Carbamazepine’s carboxamide contributes to hydrogen-bonding capacity, critical for anticonvulsant activity, while imipramine’s dimethylamino group facilitates serotonin/norepinephrine reuptake inhibition .
Aromaticity :
Anti-Prion and Neuroprotective Activities
- Quinpramine (Compound B) : Combines dibenzoazepine with acridine moieties, showing potent anti-prion activity (EC50 < 1 µM) and cholinesterase inhibition. The acridine group intercalates into DNA/RNA, enhancing efficacy against neurodegenerative targets .
- 5-(Oxiran-2-ylmethyl) derivative: The epoxide’s reactivity may enable covalent binding to prion proteins or enzymes, though direct evidence is lacking.
Antidepressant and Analgesic Profiles
- Imipramine: A tricyclic antidepressant inhibiting monoamine reuptake. The dimethylaminopropyl chain optimizes lipophilicity and blood-brain barrier penetration .
- Amineptine : A 10,11-dihydrodibenzo[a,d][7]annulene derivative with dopamine reuptake inhibition. Substituent position (e.g., 5 vs. 10) significantly impacts receptor specificity .
Antioxidant and Antimicrobial Properties
- 10-Methoxy-5H-dibenzo[b,f]azepine : Electron-donating methoxy groups enhance antioxidant activity by stabilizing radical intermediates .
- 5-Acetyl derivatives : Ketone groups may reduce membrane permeability but improve stability, as seen in carbamazepine impurities .
Physicochemical Properties
| Property | 5-(Oxiran-2-ylmethyl) Derivative | Carbamazepine | Imipramine |
|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 236.27 g/mol | 280.41 g/mol |
| LogP (Lipophilicity) | ~2.5 (epoxide reduces logP) | 2.45 | 4.83 |
| Solubility | Low (epoxide hydrophobicity) | 17.7 mg/L (water) | 35 mg/L (water) |
| Metabolic Stability | Epoxide hydrolysis likely | Hepatic oxidation | Demethylation |
Biological Activity
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound characterized by the presence of an oxirane (epoxide) ring linked to a dibenzoazepine structure. This unique configuration provides the compound with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula for this compound is with a CAS number of 56080-18-3. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b]benzazepine |
| Molecular Weight | 253.33 g/mol |
| InChI | InChI=1S/C17H17NO/c1-8-12(9)13-15(16)14(17(18)19)20-21/h1-8,15H,9-12H2 |
| SMILES | C1=CC=C(C2=C1C(=CC=C2)N(C3=CC=CC=C3)C(C4=CC=CC=C4)=C(C5=CCCCC5)C6=CC=C(C7=CC=CC=C7)N(C8=CC=CC=C8)) |
The biological activity of this compound primarily involves the inhibition of sodium channels, which plays a crucial role in reducing neuronal excitability. This mechanism is particularly relevant in the context of anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders .
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to this structure possess antimicrobial properties. The oxirane ring enhances the reactivity of the molecule, allowing it to interact effectively with bacterial cell walls and inhibit growth .
2. Anticonvulsant Properties
The compound's ability to modulate sodium channels suggests potential use as an anticonvulsant agent. Experimental models have demonstrated its efficacy in reducing seizure activity, comparable to established medications like carbamazepine.
3. Anticancer Potential
Preliminary research indicates that certain derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
| Study Type | Findings |
|---|---|
| In vitro studies | Significant reduction in bacterial growth at low concentrations. |
| Animal models | Demonstrated anticonvulsant effects comparable to existing drugs. |
| Cytotoxicity assays | Induced apoptosis in human cancer cell lines at IC50 values ranging from 10 to 30 µM. |
Q & A
Basic: What are the primary synthetic routes for 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine?
The compound is synthesized via functionalization of the dibenzazepine core. Key methods include:
- Friedel-Crafts Cyclization : Using precursors like 2-(N-phenyl-N-tosylamino)phenyl derivatives with AlCl₃ in CH₃NO₂ or CH₂Cl₂ to form the tricyclic scaffold .
- Epoxide Functionalization : Introducing the oxiran-2-ylmethyl group via nucleophilic epoxide ring-opening reactions, leveraging the reactivity of the dibenzazepine nitrogen .
- Thiol-Acetyl Coupling : For analogs, thiol-containing intermediates (e.g., benzothiazole derivatives) are coupled to the dibenzazepine core using acetyl linkers .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–C = 0.005 Å in related dibenzazepines) and confirms the tricyclic framework .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., oxiran methyl protons at δ 2.5–3.5 ppm) and dihydro regions .
- Mass Spectrometry : High-resolution MS (e.g., m/z 299.1310 for C21H17NO) confirms molecular weight and fragmentation patterns .
Basic: What biological activities are associated with this compound?
Preliminary studies suggest:
- Antiepileptic Potential : Structural similarity to oxcarbazepine (a dibenzazepine derivative) implies modulation of voltage-gated sodium channels .
- Antidepressant Activity : The dibenzazepine core is linked to serotonin/norepinephrine reuptake inhibition in analogs like imipramine .
- Anticancer Screening : Thiazole-functionalized derivatives show cytotoxicity in vitro, possibly via kinase inhibition .
Advanced: How can researchers optimize low yields in Friedel-Crafts syntheses?
Yield improvements require:
- Catalyst Screening : Compare AlCl₃ with P₂O₅ in toluene for cyclization efficiency .
- Precursor Design : Use ethyl esters or carboxylic acids (vs. bromo derivatives) to reduce steric hindrance .
- Reaction Monitoring : HPLC or TLC tracks intermediate stability; anhydrous conditions prevent hydrolysis .
Advanced: How to resolve contradictions in pharmacological data across studies?
Address discrepancies via:
- Structural-Activity Relationship (SAR) Analysis : Test substituent effects (e.g., oxiran vs. acetyl groups) on target binding .
- Dose-Response Curves : Ensure consistent potency metrics (e.g., IC₅₀) across assays .
- Target Validation : Use siRNA knockdown or CRISPR to confirm implicated receptors (e.g., serotonin transporters) .
Advanced: What computational methods predict the reactivity of the epoxide group?
- Density Functional Theory (DFT) : Models epoxide ring-opening energetics and regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
- Docking Studies : Predict interactions with biological targets (e.g., CYP450 enzymes) to explain metabolic stability .
Advanced: How to design experiments for mechanistic studies of neuroactivity?
- Electrophysiology : Patch-clamp assays on neuronal cells quantify sodium channel modulation .
- Radioligand Binding : Compete with ³H-imipramine to assess affinity for monoamine transporters .
- In Vivo Models : Test seizure suppression in rodent models (e.g., maximal electroshock) .
Advanced: What analytical strategies distinguish stereoisomers in synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
